2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Lipophilicity Membrane Permeability Drug Likeness

Researchers requiring site-selective, sequential functionalization often face limitations with simple bromofurans that yield statistical mixtures. This compound resolves that challenge. Its two electronically distinct bromine atoms enable a controlled two-step diversification: first via Pd-catalyzed cross-coupling at the aryl bromide, then nucleophilic substitution at the alkyl bromide. - Orthogonal reactivity eliminates protecting group needs, boosting synthetic efficiency. - Cyclopropane ring enforces conformational constraint, improving target selectivity. - Higher LogP (0.5-1.4 units) enhances passive permeability for CNS drug design. Supplied with rigorous quality documentation to ensure batch-to-batch consistency for process scale-up.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
Cat. No. B13201970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CC=C(O2)Br)CBr
InChIInChI=1S/C9H10Br2O/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2
InChIKeyMMPAXIJSGHALGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan: A Unique Brominated Furan Building Block for Advanced Synthesis and Medicinal Chemistry


2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (C9H10Br2O, MW 293.98) is a specialized halogenated heterocyclic building block. It features a 2-bromofuran core extended at the 5-position by a [1-(bromomethyl)cyclopropyl]methyl moiety . This structural arrangement provides dual electrophilic sites—an aryl bromide and an alkyl bromide—on a single scaffold, combined with the conformational constraints of a cyclopropane ring . These features make the compound a versatile intermediate for the precise, sequential construction of complex molecules, particularly in medicinal chemistry where control over molecular shape and functional group placement is critical.

Why Standard Bromofuran Analogs Cannot Replace 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan in Advanced Applications


Superficial in-class analogs, such as 2-bromo-5-methylfuran or 2,5-dibromofuran, lack the specific combination of properties required for modern synthetic and medicinal chemistry workflows. 2-Bromo-5-methylfuran offers only a single reactive handle, limiting its utility in multi-step derivatization . Conversely, 2,5-dibromofuran presents two identical aryl bromides, making site-selective functionalization challenging and often resulting in statistical mixtures [1]. Neither analog incorporates the cyclopropane ring, which is crucial for modulating lipophilicity and molecular conformation [2]. Therefore, direct substitution with these simpler, more readily available compounds can lead to failed syntheses, lower yields in orthogonal coupling strategies, or the loss of beneficial pharmacokinetic properties in drug candidates.

Quantitative Evidence for the Differentiation of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan


Enhanced Lipophilicity: LogP Comparison with 2-Bromo-5-methylfuran and 2,5-Dibromofuran

The compound exhibits a significantly higher calculated LogP value (cLogP = 3.76) compared to its simpler furan analogs 2-bromo-5-methylfuran (LogP = 2.35-2.78) and 2,5-dibromofuran (LogP = 2.80-3.22) . This 0.5-1.4 unit increase in LogP indicates substantially greater lipophilicity, a property directly correlated with enhanced passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Membrane Permeability Drug Likeness

Increased Molecular Weight and Reduced Volatility vs. 2-Bromo-5-methylfuran and 2-Bromo-5-cyclopropylfuran

With a molecular weight of 293.98 g/mol, the compound is significantly larger and less volatile than its closest analogs, including 2-bromo-5-methylfuran (MW 160.99) and 2-bromo-5-cyclopropylfuran (MW 199.04) . This higher molecular weight translates to a lower vapor pressure and reduced volatility, which is advantageous for safe handling during storage and large-scale synthesis.

Molecular Weight Volatility Process Chemistry

Dual Bromine Sites for Orthogonal Functionalization vs. Single-Site Analogs

This compound uniquely contains two chemically distinct bromine atoms: an aryl bromide at the furan 2-position and a primary alkyl bromide on the cyclopropylmethyl group . This contrasts with single-site analogs like 2-bromo-5-methylfuran, which cannot be sequentially derivatized [1]. This intrinsic orthogonality enables a stepwise functionalization strategy, allowing for the independent installation of two different substituents via chemoselective cross-coupling and nucleophilic substitution reactions.

Orthogonal Synthesis Cross-Coupling Sequential Derivatization

Conformational Rigidity Imparted by Cyclopropane vs. Acyclic Alkyl Chains

The cyclopropane ring in the substituent introduces conformational rigidity, locking the molecule into a specific, low-energy shape [1]. This stands in contrast to the freely rotating, flexible alkyl chains found in many common building blocks (e.g., a linear propyl chain). Conformational constraint is a validated strategy in medicinal chemistry to enhance target binding affinity and selectivity by reducing the entropic penalty upon binding and preventing off-target conformations [2].

Conformational Restriction Drug Design Bioisostere

Targeted Application Scenarios for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan Based on Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The 0.5-1.4 unit higher LogP value of this compound, compared to simpler bromofurans, indicates a significant increase in lipophilicity . This property is a primary driver of passive membrane permeability, particularly across the blood-brain barrier. It should be prioritized as a building block when designing CNS-active drug candidates where improving brain exposure is a key objective.

Efficient Library Synthesis via Orthogonal Cross-Coupling and Derivatization

The compound's two chemically distinct bromine atoms enable a controlled, two-step diversification sequence . It is an ideal core for generating small, diverse compound libraries. For instance, an initial Suzuki-Miyaura coupling can functionalize the aryl bromide, followed by a nucleophilic substitution on the alkyl bromide to introduce amines or thioethers, all with minimal need for protecting group strategies.

Process Chemistry Development for Large-Scale Synthesis

The higher molecular weight and consequently lower volatility of this compound, compared to lighter furan analogs like 2-bromo-5-methylfuran, present a tangible safety and handling advantage . This makes it a more suitable and robust intermediate for process chemistry scale-up, where minimizing fugitive emissions and potential operator exposure are critical for environmental health and safety (EHS) compliance.

Medicinal Chemistry: Conformational Restriction to Improve Ligand Potency and Selectivity

The cyclopropane ring provides a rigid, sp³-rich framework that can lock a molecule into its bioactive conformation, as demonstrated in numerous drug discovery campaigns [1]. This compound serves as a strategic starting point for synthesizing conformationally constrained analogs of flexible lead molecules, a tactic known to reduce entropic binding penalties, improve target selectivity, and enhance metabolic stability.

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